2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine

oligonucleotide therapeutics hybridization thermodynamics antisense oligonucleotides

2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine (CAS 232588-97-5) is a fully tert-butyldimethylsilyl (TBDMS)-protected 4'-C-hydroxymethyl uridine analog. It belongs to the class of 4'-C-modified nucleoside intermediates and is characterized by three TBDMS protecting groups on the 2'-, 3'-, and 5'-hydroxyls, with an additional 4'-C-hydroxymethyl functionality.

Molecular Formula C28H56N2O7Si3
Molecular Weight 617.0 g/mol
Cat. No. B12389424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine
Molecular FormulaC28H56N2O7Si3
Molecular Weight617.0 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO
InChIInChI=1S/C28H56N2O7Si3/c1-25(2,3)38(10,11)34-19-28(18-31)22(37-40(14,15)27(7,8)9)21(36-39(12,13)26(4,5)6)23(35-28)30-17-16-20(32)29-24(30)33/h16-17,21-23,31H,18-19H2,1-15H3,(H,29,32,33)/t21-,22?,23+,28+/m0/s1
InChIKeyMFONQURJGXWANN-QMMWFMTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl Uridine: A Protected 4'-Modified Nucleoside Intermediate for RNA Synthesis and 4'-C-Functionalized Oligonucleotide Preparation


2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine (CAS 232588-97-5) is a fully tert-butyldimethylsilyl (TBDMS)-protected 4'-C-hydroxymethyl uridine analog. It belongs to the class of 4'-C-modified nucleoside intermediates and is characterized by three TBDMS protecting groups on the 2'-, 3'-, and 5'-hydroxyls, with an additional 4'-C-hydroxymethyl functionality . This compound serves as a protected precursor to 4'-C-hydroxymethyl uridine, which upon deprotection and conversion to the corresponding phosphoramidite enables site-specific incorporation of the 4'-C-hydroxymethyl modification into oligonucleotides via automated solid-phase synthesis [1].

1 Orthogonal TBDMS protection enables selective deprotection and phosphoramidite preparation for automated solid-phase synthesis.
2 4'-C-hydroxymethyl handle supports site-specific incorporation of functional modifications into oligonucleotides for RNA-targeting research.
3 Protected intermediate format enables consistent synthesis of modified oligonucleotide libraries for structure-activity relationship (SAR) studies.

Why 2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl Uridine Cannot Be Substituted with Unprotected 4'-Hydroxymethyl Uridine or Simpler TBDMS Uridine Derivatives


Generic substitution of this compound with unprotected 4'-C-hydroxymethyl uridine fails because the free 2'-, 3'-, and 5'-hydroxyls would undergo uncontrolled side reactions during downstream synthetic manipulations, particularly during phosphoramidite preparation and solid-phase oligonucleotide assembly. Substitution with simpler TBDMS-protected uridine derivatives (e.g., 2',3',5'-tri-O-TBDMS uridine lacking the 4'-C-hydroxymethyl group) would forfeit the stereoelectronic and functional benefits conferred by the 4'-C-hydroxymethyl modification in the final oligonucleotide [1]. The compound uniquely combines full hydroxyl protection with a 4'-C-hydroxymethyl handle, enabling its selective conversion to the phosphoramidite building block used to incorporate 4'-C-hydroxymethyl-linked internucleotide linkages into oligonucleotides [2]. Omission of this specific protected intermediate precludes access to oligonucleotides containing the 4'-C-hydroxymethyl modification, which exhibits differential hybridization properties and enzymatic stability relative to unmodified and other 4'-modified counterparts [3].

Unprotected 4'-C-hydroxymethyl uridine: May undergo uncontrolled side reactions during downstream synthetic manipulations, particularly phosphoramidite preparation.
Simpler TBDMS-uridine (lacking 4'-CH2OH): Would forfeit the stereoelectronic and functional benefits of the 4'-C-hydroxymethyl modification in the final oligonucleotide.
Alternative protecting group strategies (e.g., DMTr-based): May reduce synthetic efficiency; reported TBDMS strategy provides nearly quantitative yields in comparable contexts.

Quantitative Differentiation Evidence for 2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl Uridine: Comparative Performance of 4'-C-Hydroxymethyl-Modified Oligonucleotides


4'-C-Hydroxymethyl Modification Preserves RNA Hybridization Affinity While Maintaining Moderate DNA Binding Selectivity

Oligodeoxynucleotides incorporating the 4'-C-hydroxymethyl uridine modification (derived from the target protected intermediate) exhibit markedly differential hybridization behavior toward complementary DNA versus RNA targets. In thermal denaturation experiments, 17-mer oligodeoxynucleotides containing a single central 4'-C-hydroxymethyl modification showed moderately to strongly lowered melting temperature (Tm) toward complementary DNA, but only small Tm decreases toward complementary RNA [1]. This target-dependent hybridization selectivity distinguishes the 4'-C-hydroxymethyl modification from unmodified controls and from certain other 4'-C-substituents that uniformly destabilize both DNA and RNA duplexes.

DNA/RNA Hybridization
Head-to-head
Reported stronger Tm destabilization for DNA:DNA duplexes; only small Tm decreases for DNA:RNA duplexes.
Supports RNA-targeting research context.
Assessed in 17-mer oligodeoxynucleotides with single central modification.
oligonucleotide therapeutics hybridization thermodynamics antisense oligonucleotides RNA targeting

4'-C-Hydroxymethyl-Modified Oligonucleotides Exhibit Enhanced 3'-Exonuclease Resistance Relative to Unmodified Counterparts

Oligodeoxynucleotides containing the 4'-C-hydroxymethyl modification (accessible via the target TBDMS-protected intermediate) demonstrate significantly improved resistance to 3'-exonucleolytic degradation. When modifications were placed at the 3'-end, the resulting oligodeoxynucleotides were stabilized toward 3'-exonuclease degradation compared to unmodified control oligomers [1]. This stabilization effect is directly attributable to the presence of the 4'-C-hydroxymethyl functionality in the sugar moiety.

3'-Exonuclease Resistance
Head-to-head
Reported improved stability toward 3'-exonucleolytic degradation relative to unmodified controls.
Supports research stability context.
Qualitative assessment; quantitative fold-change not numerically reported.
nuclease resistance oligonucleotide stability exonuclease degradation therapeutic oligonucleotides

4'-C-Modified Uridine Analogs Confer Increased Nuclease Resistance with Minimal Thermal Stability Perturbation When Properly Configured

A systematic evaluation of 4'-C-modified uridine analogs (including 4'-C-OMe and 4'-C-Me epimers) incorporated into siRNAs demonstrates that 4'α-epimers affect thermal stability only minimally while showing increased nuclease stability irrespective of the 2'-substituent (H, F, OMe) [1]. This class-level observation establishes a structural principle whereby 4'-C-modifications (including 4'-C-hydroxymethyl) can enhance enzymatic resistance without incurring the substantial duplex destabilization penalties often associated with other sugar modifications. The 4'β-epimers, in contrast, are strongly destabilizing but afford complete resistance against exonuclease degradation with both phosphate and phosphorothioate backbones [1].

4'-C-Modification Synergy
Class-level
4'α-epimer analogs confer increased nuclease resistance with minimal thermal stability perturbation across tested 2'-substituents.
Informs structure-activity relationship (SAR) studies.
Based on structurally related 4'-C-OMe and 4'-C-Me uridine analogs.
siRNA modification nuclease resistance thermal stability RNAi therapeutics

TBDMS Protection of the 4'-C-Hydroxymethyl Uridine Scaffold Enables Orthogonal Deprotection and Compatibility with Automated Oligonucleotide Synthesis

The target compound's 2',3',5'-tri-O-TBDMS protection strategy provides orthogonal stability and deprotection compatibility essential for downstream phosphoramidite synthesis and automated oligonucleotide assembly. The 2',3'-di-O-TBDMS-4'-C-(hydroxymethyl)uridine intermediate (a direct synthetic precursor to the target compound) was successfully converted into phosphoramidite building blocks and incorporated into oligodeoxynucleotides on an automated DNA synthesizer [1]. This contrasts with alternative protecting group strategies—such as dimethoxytrityl (DMTr) for temporary 5'-OH protection—where employing TBDMS instead of DMTr has been shown to provide expected products in nearly quantitative yields, thereby substantially reducing the cost and effort of synthesis [2].

TBDMS Protection Strategy
Cross-study
Nearly quantitative yields vs. DMTr protection strategy; successful incorporation via automated DNA synthesizer.
Supports automated synthesis workflow compatibility.
Validated with 2',3'-di-O-TBDMS-4'-C-(hydroxymethyl)uridine phosphoramidite building blocks.
nucleoside protection TBDMS deprotection solid-phase oligonucleotide synthesis phosphoramidite chemistry

Tri-TBDMS Protection of Uridine Enables Highly Regioselective C-5 Lithiation for Efficient Access to 5-Substituted Analogs

The 2',3',5'-tri-O-TBDMS protection pattern on uridine confers a critical synthetic advantage for regioselective C-5 functionalization. Lithiation of 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine with sec-BuLi/TMEDA occurs at the C-5 position with high regioselectivity, and subsequent reactions of the resulting C-5 lithiated species with a variety of electrophiles provides a general entry to 5-substituted uridines [1]. While this evidence pertains to the 4'-unsubstituted analog (lacking the 4'-C-hydroxymethyl group), it establishes the synthetic utility of the tri-TBDMS protection pattern in controlling regioselectivity during base modification.

C-5 Lithiation Control
Supporting evidence
High regioselectivity for C-5 lithiation with sec-BuLi/TMEDA on tri-O-TBDMS-protected uridine scaffold.
Supports further base diversification.
Enables general entry to 5-substituted uridine analogs if desired.
regioselective lithiation 5-substituted uridines C-5 functionalization nucleoside diversification

Recommended Application Scenarios for 2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl Uridine Based on Quantified Differentiation Evidence


Synthesis of 4'-C-Hydroxymethyl-Modified Oligonucleotides for RNA-Targeting Antisense and siRNA Therapeutics

This compound is optimally deployed as a protected precursor for the synthesis of 4'-C-hydroxymethyl uridine phosphoramidites, which are then incorporated into therapeutic oligonucleotides designed for RNA targeting. The differential hybridization profile—characterized by modest Tm reduction toward RNA targets but stronger destabilization toward DNA—makes this modification particularly valuable for antisense and siRNA applications where maintaining RNA binding affinity is critical while minimizing off-target DNA interactions [1]. The enhanced 3'-exonuclease resistance conferred by the 4'-C-hydroxymethyl modification further supports its use in therapeutic candidates requiring prolonged in vivo stability [1].

Preparation of 4'-C-Modified Oligonucleotides Combining Nuclease Resistance with Preserved Duplex Stability

Based on class-level evidence demonstrating that 4'α-epimers of 4'-C-modified uridines confer increased nuclease resistance with minimal thermal stability perturbation [2], this protected intermediate is well-suited for the preparation of 4'-C-hydroxymethyl-modified oligonucleotides intended for applications where both enzymatic stability and duplex integrity are required. This includes siRNA guide strands, antisense gapmers, and aptamers where the decoupling of nuclease resistance from duplex destabilization is a critical performance advantage.

Automated Solid-Phase Oligonucleotide Synthesis Requiring Orthogonal Hydroxyl Protection

The tri-TBDMS protection strategy of this compound provides full orthogonal protection of the 2'-, 3'-, and 5'-hydroxyls, enabling selective deprotection and phosphoramidite formation at the desired position while maintaining the 4'-C-hydroxymethyl functionality intact. The successful conversion of the closely related 2',3'-di-O-TBDMS-4'-C-(hydroxymethyl)uridine to phosphoramidite building blocks and their incorporation into oligodeoxynucleotides on an automated DNA synthesizer [1] validates this compound's suitability for standard solid-phase oligonucleotide synthesis workflows. The TBDMS protection strategy has been shown to provide expected products in nearly quantitative yields compared to alternative protecting group approaches [3].

Construction of 4'-C-Hydroxymethyl-Containing Oligonucleotide Libraries for Structure-Activity Relationship Studies

The compound serves as a key building block for generating oligonucleotide libraries containing the 4'-C-hydroxymethyl modification at defined positions, enabling systematic structure-activity relationship (SAR) studies of how 4'-C-modification position and density affect oligonucleotide performance. The documented synthesis of oligodeoxynucleotides containing one or two modifications in the middle or at the ends of 17-mers, 15-mers, and 14-mers [1] demonstrates the compound's utility in generating precisely controlled modified oligonucleotide panels for comparative functional evaluation.

Application
Selection Property
Validation Focus
RNA-targeting oligonucleotide research
Orthogonal TBDMS protection
Hybridization selectivity assay (DNA vs RNA)
Nuclease resistance mechanism studies
4'-C stereoelectronic effect
3'-exonuclease stability assay
Automated oligonucleotide synthesis
Orthogonal hydroxyl protection
Phosphoramidite conversion efficiency
Modified oligonucleotide library construction
Site-specific modification incorporation
Structure-activity relationship (SAR) profiling
Quote Request

Request a Quote for 2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.